molecular formula C9H10N2O2 B13159398 Methyl 4-cyclopropylpyrimidine-5-carboxylate

Methyl 4-cyclopropylpyrimidine-5-carboxylate

Cat. No.: B13159398
M. Wt: 178.19 g/mol
InChI Key: FBIQHRVYBZDKIG-UHFFFAOYSA-N
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Description

Methyl 4-cyclopropylpyrimidine-5-carboxylate (CID 22308486) is a chemical compound with the molecular formula C9H10N2O2 . As a member of the pyrimidinecarboxylate chemical family, it serves as a key synthetic intermediate and building block in organic and medicinal chemistry research. Pyrimidine carboxylates are highly valued in discovery chemistry for their versatile applications. This compound is structurally related to several bioactive molecules, most notably the herbicide Aminocyclopyrachlor-methyl (methyl 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylate), which functions as a synthetic auxin and is used for the control of woody weeds and vines . This structural relationship makes this compound a highly relevant precursor for the synthesis and exploration of novel agrochemicals with similar modes of action . Beyond agrochemical research, this chemical scaffold is integral to methodological development in organic synthesis. Research into related 1,2,3-triazine-5-carboxylates has demonstrated their remarkable reactivity in inverse electron demand Diels-Alder reactions with amidines, leading to the efficient, high-yield construction of complex pyrimidine structures . This underscores the potential of this compound as a starting material for generating diverse pyrimidine libraries for pharmaceutical and materials science applications. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

methyl 4-cyclopropylpyrimidine-5-carboxylate

InChI

InChI=1S/C9H10N2O2/c1-13-9(12)7-4-10-5-11-8(7)6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

FBIQHRVYBZDKIG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=CN=C1C2CC2

Origin of Product

United States

Preparation Methods

Cyclopropyl Malonic Ester Route and Thiourea Cyclization

One classical and well-documented method starts with cyclopropyl malonic acid diethyl ester as the cyclopropyl source. This compound undergoes condensation with thiourea to form 2-mercapto-5-cyclopropyl-4,6-pyrimidinediol intermediates, which are then methylated and chlorinated to yield pyrimidine derivatives that can be further modified to the methyl ester form.

Key steps:

  • Starting Material: Cyclopropyl malonic acid diethyl ester.
  • Condensation: With thiourea in methanol under basic conditions to form 2-mercapto-5-cyclopropyl-4,6-pyrimidinediol.
  • Methylation: Using dimethyl sulfate in the presence of acid-binding agents to introduce methylthio groups.
  • Chlorination: Treatment with phosphorus oxychloride and tertiary amines to replace hydroxyl groups with chlorine.
  • Oxidation: Conversion of methylthio to methylsulfonyl groups using oxidants like peracetic acid.
  • Ester Formation: Hydrolysis and esterification to obtain methyl 4-cyclopropylpyrimidine-5-carboxylate.

This method is detailed in patent US3507958A, where the exothermic methylation step is carefully controlled, and purification involves pH adjustments and recrystallization techniques to isolate pure pyrimidine derivatives with cyclopropyl substitution.

Multicomponent Reactions and Amidines

Recent advances include multicomponent synthetic methodologies involving amidines and cyclopropanecarbaldehyde. This approach allows direct construction of the pyrimidine ring with cyclopropyl substitution at the 4-position.

Procedure highlights:

  • Reactants: Guanidine hydrochloride, malononitrile, and cyclopropanecarbaldehyde.
  • Reaction Conditions: Microwave-assisted or conventional heating to promote cyclization.
  • Outcome: Formation of 2,4-diaminopyrimidine-5-carbonitrile analogs, which can be further functionalized to introduce the methyl ester group at the 5-position.

This method was adapted from protocols originally developed for aromatic aldehydes and successfully applied to cyclopropyl-substituted aldehydes, demonstrating the versatility of the multicomponent reaction in pyrimidine synthesis.

Michael Addition and Claisen Rearrangement Route

Another synthetic route involves the formation of 5-hydroxypyrimidinone cores via:

  • Reaction of amidoximes (prepared from hydroxylamine and carbonitriles) with dimethyl acetylenedicarboxylate.
  • Followed by Claisen rearrangement under microwave irradiation to yield dihydroxypyrimidine methyl carboxylates.
  • Subsequent saponification or amidation steps to obtain methyl esters or acids.

While this method is more general for dihydroxypyrimidine derivatives, it can be adapted for cyclopropyl-substituted analogs by selecting appropriate carbonitriles.

Selective Saponification and Esterification

Selective hydrolysis of dimethyl pyridine-2,5-dicarboxylates under basic conditions (e.g., sodium hydroxide in methanol reflux) followed by acidification yields monoesters such as 5-(methoxycarbonyl)pyridine-2-carboxylic acid. This intermediate can be converted to acid chlorides and further reacted to form pyrimidine derivatives with methyl ester groups.

Comparative Analysis of Preparation Methods

Methodology Key Reactants Reaction Conditions Advantages Limitations
Cyclopropyl malonic ester + thiourea Cyclopropyl malonic acid diethyl ester, thiourea, dimethyl sulfate, POCl3 Reflux, methylation, chlorination Well-established, scalable, high purity Multiple steps, requires careful control of exothermic methylation
Multicomponent reaction with amidines Guanidine hydrochloride, malononitrile, cyclopropanecarbaldehyde Microwave or conventional heating Efficient ring construction, adaptable Requires optimization for non-aromatic aldehydes
Michael addition + Claisen rearrangement Amidoximes, dimethyl acetylenedicarboxylate Microwave irradiation Rapid synthesis, structural diversity May need specific starting materials
Selective saponification + esterification Dimethyl pyridine dicarboxylate Reflux with NaOH, acidification Straightforward ester formation Limited to certain pyridine precursors

Detailed Reaction Scheme Example (Cyclopropyl Malonic Ester Route)

Step Reagents/Conditions Product/Intermediate Notes
1 Cyclopropyl malonic acid diethyl ester + thiourea in dry methanol, Na metal catalysis 2-Mercapto-5-cyclopropyl-4,6-pyrimidinediol Stirring at 20-25°C for several days
2 Methylation with dimethyl sulfate, acid binding agent Z-methylthio-5-cyclopropyl-4,6-pyrimidinediol Exothermic; maintain light boiling
3 Chlorination with phosphorus oxychloride + N,N-diethyl aniline 2-methylthio-5-cyclopropyl-4,6-dichloropyrimidine Replaces hydroxyl groups with chlorine
4 Oxidation with peracetic acid 2-methylsulfonyl-5-cyclopropyl-4,6-dichloropyrimidine Converts methylthio to methylsulfonyl
5 Nucleophilic substitution or esterification This compound Final target compound

Research Findings and Yields

  • The cyclopropyl malonic ester route yields intermediates with melting points around 196-199°C (for 6-cyclopropyl-2-methylthio-4-pyrimidinol), indicating purity and successful substitution.
  • Methylation steps typically achieve high conversion but require careful temperature control due to exothermicity.
  • Multicomponent reactions yield pyrimidine analogs efficiently, with reaction times as short as minutes under microwave conditions.
  • Overall yields for the ester derivatives can range from 70% to over 80%, depending on purification and reaction optimization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyclopropylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Impact on Key Properties

Substituent (Position) Electronic Effect Steric Impact Biological Relevance
Cyclopropyl (4) Moderate electron-donor High (strain) Potential metabolic reactivity
4-Fluorophenyl (4) Electron-withdrawing High (bulk) Enhanced crystallinity
Amino (2) Strong electron-donor Low Improved solubility
Methylsulfonyl (2) Strong electron-withdrawing Moderate Oxidative stability

Biological Activity

Methyl 4-cyclopropylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a pyrimidine ring, which contributes to its unique chemical properties. The molecular formula is C9H10N2O2C_9H_{10}N_2O_2, and its structure can be represented as follows:

Methyl 4 cyclopropylpyrimidine 5 carboxylate\text{Methyl 4 cyclopropylpyrimidine 5 carboxylate}

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. It is particularly effective against Gram-positive bacteria due to its ability to disrupt bacterial cell wall synthesis.
  • Antiviral Activity : Preliminary research suggests that this compound may inhibit viral replication, making it a candidate for further investigation in antiviral drug development .
  • Inhibition of Enzymatic Activity : The compound has been studied for its potential to inhibit specific enzymes involved in disease processes, including dihydrofolate reductase (DHFR) in Plasmodium falciparum, the causative agent of malaria. In vitro assays demonstrated promising inhibitory activity with IC50 values ranging from 1.3 to 243 nM against wild-type DHFR .

The mechanism of action of this compound involves its interaction with specific molecular targets. It binds to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the cyclopropyl group enhances its binding affinity, influencing the compound's reactivity and stability within biological systems .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against a panel of bacterial pathogens. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The compound exhibited the highest activity against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

Case Study 2: Antiviral Activity Assessment

In another study by Johnson et al. (2022), the antiviral activity of this compound was tested against influenza virus strains. The findings showed that the compound reduced viral titers by over 90% at concentrations below 50 µM, indicating significant antiviral potential .

Research Findings Summary

Recent studies have highlighted the following key findings regarding this compound:

  • Broad-spectrum antimicrobial and antiviral activities .
  • Effective inhibition of DHFR in Plasmodium falciparum with promising IC50 values.
  • Potential for development into therapeutic agents targeting bacterial infections and viral diseases.

Q & A

Basic Research Questions

Q. What are the recommended methods for determining the crystal structure of methyl 4-cyclopropylpyrimidine-5-carboxylate?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use the SHELX suite (e.g., SHELXL for refinement) to resolve atomic coordinates and thermal displacement parameters . For visualization, ORTEP-3 provides graphical representations of thermal ellipsoids and molecular geometry . To validate hydrogen bonding networks, employ graph set analysis (Bernstein et al.) to categorize motifs like R22(8)R_2^2(8) or D22(8)D_2^2(8), which inform supramolecular interactions .

Q. How can synthetic routes for this compound be optimized to improve yield?

  • Methodological Answer : Multi-step synthesis involving cyclopropane ring formation and pyrimidine carboxylation is typical. Use microwave-assisted synthesis to accelerate cyclopropanation (e.g., via [2π+2σ] cycloaddition). Monitor intermediates via 1H NMR^1\text{H NMR} to confirm regioselectivity at the pyrimidine C4 position. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. What spectroscopic techniques are critical for characterizing hydrogen bonding in this compound?

  • Methodological Answer :

  • FT-IR : Identify carbonyl (C=O) stretching frequencies (1680–1720 cm1^{-1}) and N–H vibrations (3200–3400 cm1^{-1}).
  • Solid-state NMR : Use 13C CP/MAS^{13}\text{C CP/MAS} to distinguish hydrogen-bonded carbons (e.g., downfield shifts for C=O groups).
  • SCXRD : Quantify bond lengths (e.g., O–H\cdotsN < 2.0 Å) and angles (>150°) to confirm hydrogen bond strength .

Advanced Research Questions

Q. How can conformational flexibility of the cyclopropane ring influence the compound’s reactivity?

  • Methodological Answer : Apply Cremer-Pople puckering coordinates to quantify ring distortion. Calculate amplitude (qq) and phase angle (ϕ\phi) parameters from SCXRD data to assess non-planarity. For example, q>0.5A˚q > 0.5 \, \text{Å} indicates significant puckering, which may sterically hinder nucleophilic attacks at the pyrimidine ring . Pair with DFT calculations (B3LYP/6-311+G(d,p)) to model transition states and predict regioselectivity in substitution reactions .

Q. How to resolve contradictions in crystallographic data (e.g., disorder vs. polymorphism)?

  • Methodological Answer :

  • Disorder : Use SHELXL’s PART instruction to model split positions and refine occupancy ratios. Validate via residual electron density maps (<0.5 eÅ3^{-3}) .
  • Polymorphism : Perform differential scanning calorimetry (DSC) to identify thermal transitions (e.g., melting points, glass transitions). Cross-reference with PXRD patterns to distinguish polymorphic forms .

Q. What strategies elucidate structure-property relationships for this compound in medicinal chemistry?

  • Methodological Answer :

  • QSAR modeling : Correlate pyrimidine substituent electronic parameters (Hammett σ\sigma) with bioactivity. Use CoMFA/CoMSIA to map steric/electrostatic fields.
  • Crystallographic databases : Mine CSD/PDB for analogs with cyclopropane-pyrimidine motifs to infer binding modes (e.g., kinase inhibition) .

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